4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, an oxoethoxy group, and a butanoic acid moiety
Mechanism of Action
Target of Action
The compound contains a nitrophenyl group, which is often found in various pharmaceuticals and biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. The nitrophenyl group could potentially undergo metabolic reduction to form an aminophenyl group, which could have different interactions .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
The presence of the nitrophenyl group could potentially influence its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with an appropriate oxoethoxy compound under controlled conditions to form the nitrophenyl oxoethoxy intermediate. This intermediate is then reacted with a carbonyl-containing phenyl compound to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions produce a variety of substituted phenyl derivatives.
Scientific Research Applications
4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Shares the nitrophenyl group but lacks the oxoethoxy and butanoic acid moieties.
4-Aminophenol: Similar structure but with an amino group instead of a nitro group.
4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid derivatives: Various derivatives with modifications to the phenyl or butanoic acid groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[4-[2-(4-nitrophenyl)-2-oxoethoxy]carbonylanilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O8/c22-16(12-3-7-15(8-4-12)21(27)28)11-29-19(26)13-1-5-14(6-2-13)20-17(23)9-10-18(24)25/h1-8H,9-11H2,(H,20,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSHPCVXJAPSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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